molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2933633
CAS No.: 892757-58-3
M. Wt: 421.453
InChI Key: BIPROLBSXXHGNN-UHFFFAOYSA-N
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Description

This coumarin-oxadiazole hybrid compound features a 7-diethylamino-substituted coumarin core linked to a 1,2,4-oxadiazole ring bearing a 2,3-dimethoxyphenyl group.

Properties

IUPAC Name

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPROLBSXXHGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves a multi-step process:

  • Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, involving the reaction of a phenol with an acetoacetic ester under acidic conditions.

  • Introduction of the Diethylamino Group: The diethylamino group is introduced through an alkylation reaction using diethylamine and an appropriate electrophile, such as a halide.

  • Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is constructed via cyclization of a precursor such as a hydrazide with an acid chloride or ester under controlled conditions.

  • Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki coupling or similar cross-coupling reaction, involving a dimethoxyphenylboronic acid and a halogenated oxadiazole intermediate.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows optimized procedures that maximize yield and efficiency while minimizing cost and environmental impact. Automation, advanced purification techniques, and process optimization are key to successful large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound undergoes oxidation reactions, particularly at the diethylamino group and the chromen-2-one core, forming various oxidized derivatives.

  • Reduction: Reduction reactions are less common but can occur under strong reducing conditions, particularly targeting the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (bromine, chlorine) and alkylating agents (methyl iodide) are frequently employed.

Major Products Formed

  • Oxidation: Oxidized derivatives of the chromen-2-one core and diethylamino group.

  • Reduction: Reduced forms of the oxadiazole ring.

  • Substitution: A variety of substituted analogs with different functional groups attached to the aromatic rings.

Scientific Research Applications

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has numerous applications across various scientific domains:

  • Chemistry: The compound serves as a fluorescent probe in chemical sensing and molecular recognition studies.

  • Biology: It is used in biological imaging due to its strong fluorescent properties, helping to visualize cellular and molecular processes.

  • Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting cancer cells and as part of drug delivery systems.

  • Industry: In industrial applications, the compound is used in the development of novel materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

  • Fluorescent Properties: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging applications.

  • Biological Interaction: It interacts with cellular components, potentially disrupting cellular processes in targeted cells, such as cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Chalcone Hybrids

(E)-7-(Diethylamino)-3-(3-(3-Hydroxy-4-Methoxyphenyl)-3-Oxoprop-1-En-1-yl)-2H-Chromen-2-One (Compound 77)

  • Structure : Replaces the oxadiazole with a chalcone (α,β-unsaturated ketone) group.
  • Activity : Exhibits red fluorescence and induces apoptosis in cancer cells (e.g., HCT-116, SF539) via mitochondrial pathway disruption .
  • Key Difference : The chalcone moiety enhances fluorescence but may reduce metabolic stability compared to oxadiazoles.
Oxadiazole-Containing Chromones

3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Chromone (Compound 11)

  • Structure: Chromone (non-amine-substituted coumarin analog) linked to a 5-phenyl-1,2,4-oxadiazole.
  • Synthesis: 40% yield via Cu-catalyzed oxidative cyclization of benzamide and 3-cyanochromone .
  • Activity: Not explicitly tested, but analogous oxadiazole derivatives show anticancer and anthelmintic properties .
Dihydro-Oxadiazole Derivatives

3-(4-Acetyl-5-Phenyl-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One

  • Structure : Partially saturated oxadiazole (4,5-dihydro) with a 4-acetyl group.
  • Activity : Demonstrated anthelmintic efficacy, contrasting with the anticancer focus of the target compound .

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Substituents Biological Activity Reference
Target Compound Coumarin-Oxadiazole 7-Diethylamino, 2,3-Dimethoxyphenyl Anticancer (hypothesized)
Compound 77 (Chalcone) Coumarin-Chalcone 7-Diethylamino, 3-Hydroxy-4-Methoxy Apoptosis induction, fluorescence
Compound 11 (Chromone) Chromone-Oxadiazole 5-Phenyl Synthetic focus
Dihydro-Oxadiazole Derivative Dihydro-Oxadiazole 4-Acetyl, 5-Phenyl Anthelmintic

Key Observations :

  • Diethylamino Group: Enhances fluorescence and cellular uptake (evident in Compound 77) .
  • Oxadiazole vs. Chalcone : Oxadiazoles improve metabolic stability, while chalcones offer stronger fluorescence .
  • Substituent Effects : Methoxy groups (e.g., 2,3-dimethoxyphenyl) may modulate target selectivity and solubility.

Biological Activity

The compound 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of diethylamino-substituted chromen-2-one with 2,3-dimethoxyphenyl derivatives and oxadiazole moieties. The detailed synthetic pathway is crucial for understanding its biological properties and optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 50.37 ± 3.70 µM , indicating moderate cytotoxicity against breast cancer cells .
  • HCT-116 Colon Cancer Cells : Compounds similar to the target structure have shown even lower IC50 values, suggesting enhanced efficacy against colon cancer .

The structure-activity relationship analysis indicates that modifications in the oxadiazole and chromen-2-one structures can significantly influence anticancer activity. For example, compounds with more hydrophilic characteristics tend to exhibit better interaction with cancer cell targets.

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against various bacterial strains:

  • Staphylococcus aureus : The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) around 13.20 µM .
  • Bacillus cereus : Similar effectiveness was noted with MIC values of 6.6 µM , showcasing its potential as an antibacterial agent.

Table 1 summarizes the antibacterial effects observed in various studies:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus13.20
Bacillus cereus6.60

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific cellular targets:

  • Topoisomerase Inhibition : Molecular docking studies have indicated that the compound interacts effectively with topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
  • Enzyme Interaction : The binding affinity to bacterial enzymes suggests a competitive inhibition mechanism that could be exploited for developing new antibiotics.

Case Studies

Several case studies have highlighted the potential of coumarin derivatives in clinical applications:

  • In vitro Studies : A study evaluated various coumarin derivatives against MCF-7 and HCT-116 cell lines, revealing a promising anticancer profile for compounds structurally related to our target compound .
  • Molecular Dynamics Simulations : These simulations have provided insights into the stability and binding interactions of the compound with target proteins, reinforcing its potential as a lead candidate for drug development .

Q & A

Q. What theoretical frameworks guide mechanistic studies of its activity?

  • Methodological Answer :
  • Reactive Oxygen Species (ROS) Theory : Link antioxidant activity to radical scavenging via ESR spectroscopy .
  • Enzyme Inhibition Models : Apply Michaelis-Menten kinetics to study inhibition constants (Kᵢ) against target enzymes .
  • QSAR Models : Develop regression models correlating molecular descriptors (e.g., polar surface area) with bioactivity .

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